molecular formula C24H23N3O4S B2613941 Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 375828-28-7

Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No. B2613941
CAS RN: 375828-28-7
M. Wt: 449.53
InChI Key: MRMLVLHGHBGMBM-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have focused on synthesizing various pyridine and pyrimidine derivatives due to their potential in pharmacological applications. For example, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids has been explored, highlighting methods to produce compounds with potential cardiotonic activity, akin to milrinone analogues (Mosti et al., 1992). Similarly, the preparation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates has been detailed, starting from specific pyridine precursors with expected antihypertensive activity (Kumar & Mashelker, 2006).

Pharmacological Potential

The pharmacological interest in pyridine and pyrimidine derivatives stems from their potential in various therapeutic areas. The cardiotonic activity of certain pyridinecarboxylic acids, for example, suggests a pathway for developing new cardiotonic agents, with structural modifications leading to variations in potency and activity (Orsini et al., 1990). This highlights the importance of structural analysis in understanding the relationship between chemical structure and pharmacological activity.

Synthetic Methodologies

Advanced synthetic methodologies, including phosphine-catalyzed annulation, have been employed to synthesize highly functionalized tetrahydropyridines, demonstrating the versatility of synthetic organic chemistry in creating complex molecules with potential biological activity (Zhu et al., 2003). Such methodologies are crucial for developing novel compounds with potential pharmacological applications.

properties

IUPAC Name

methyl 5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-14-8-4-6-10-16(14)20-17(12-25)23(27-22(29)21(20)24(30)31-3)32-13-19(28)26-18-11-7-5-9-15(18)2/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMLVLHGHBGMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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